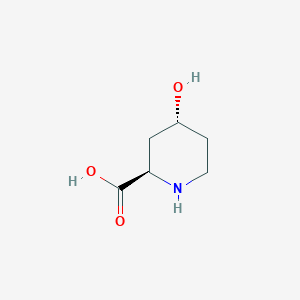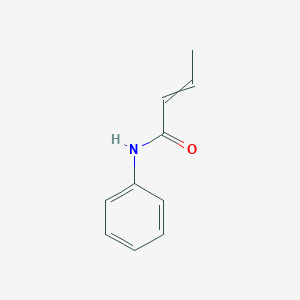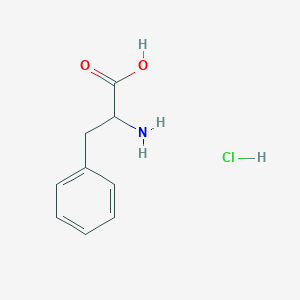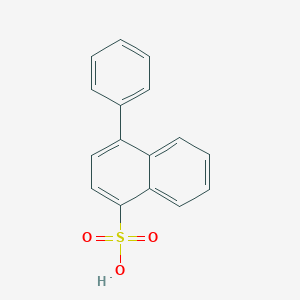
4-Phenylnaphthalene-1-sulfonic acid
Vue d'ensemble
Description
4-Phenylnaphthalene-1-sulfonic acid (PNS) is an organic compound that has been studied extensively for its various applications in scientific research and laboratory experiments. PNS is a white to yellow-orange solid with a melting point of 217-219°C, and is soluble in water, ethanol, and acetone. PNS is a versatile compound and can be used in a variety of scientific and laboratory applications, such as in organic synthesis, as a reagent for chromatography, and as a fluorescent indicator.
Applications De Recherche Scientifique
Proton Exchange Membranes in Fuel Cells
4-Phenylnaphthalene-1-sulfonic acid derivatives have been utilized in the development of proton exchange membranes for fuel cells. For instance, sulfonated poly(arylene ether sulfone)s exhibit high proton conductivity, making them suitable for fuel cell applications. The comb-shaped sulfonated polymers, with two or four sulfonic acid groups, show proton conductivity in the range of 34−147 and 63−125 mS/cm, respectively, highlighting their effectiveness as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).
Electrochemical Sensing
In electrochemical sensing, poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified electrodes have been developed for the simultaneous determination of caffeine and paracetamol. This method displays high sensitivity and selectivity, making it applicable in various contexts, including the analysis of beverages (Tefera et al., 2016).
Selective Fluorescent Sensing
4-Amino-3-hydroxynaphthalene-1-sulfonic acid demonstrates potential in fluorescent sensing of CN- in water. This approach is based on supramolecular self-assembly and provides a novel method for selective recognition of CN- anions, with a detection limit of 3.2 × 10(-7) M (Shi et al., 2013).
Synthesis of Complex Molecules
Sulfophenyl-substituted metal phthalocyanine complexes have been synthesized using derivatives of 4-phenylnaphthalene-1-sulfonic acid. These complexes exhibit specific features in their electronic spectra, depending on the central metal atom, solvent nature, and concentration. This indicates their potential in various applications, including catalysis and dye production (Lutsenko et al., 2004).
Electrochemical Polymerization
Conducting polymers synthesized from amino-substituted naphthalene sulfonic acids, including derivatives of 4-phenylnaphthalene-1-sulfonic acid, have been studied for their electrochemical properties. These materials exhibit potential for use in various electrochemical applications (Geto & Brett, 2016).
Propriétés
IUPAC Name |
4-phenylnaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c17-20(18,19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGJSRRHJSFEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylnaphthalene-1-sulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



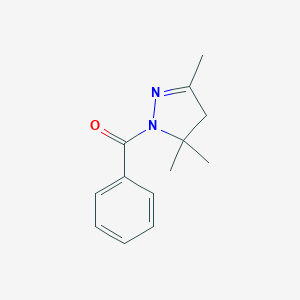
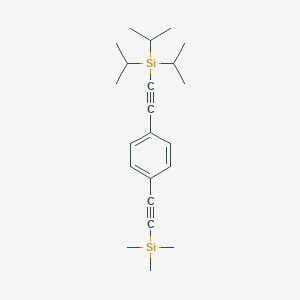
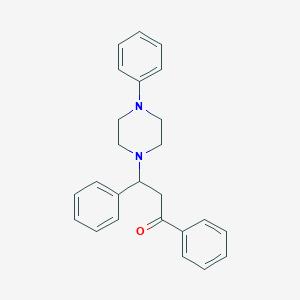

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)
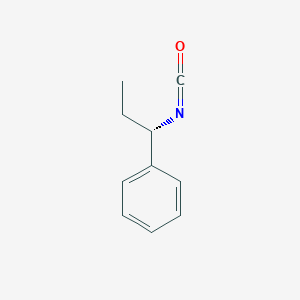
![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)

